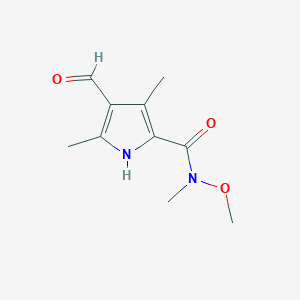
4-Formyl-N-methoxy-N,3,5-trimethyl-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formyl-N-methoxy-N,3,5-trimethyl-1H-pyrrole-2-carboxamide is a synthetic organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds that play significant roles in various biological and chemical processes. This particular compound is characterized by the presence of a formyl group, a methoxy group, and three methyl groups attached to the pyrrole ring, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-N-methoxy-N,3,5-trimethyl-1H-pyrrole-2-carboxamide typically involves the condensation of a carboxylic acid moiety with a substituted amine, followed by acid-mediated cyclization to form the pyrrole ring . The reaction conditions often include refluxing in an appropriate solvent, such as methanol, with the use of catalysts like methanesulfonic acid .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-Formyl-N-methoxy-N,3,5-trimethyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and halides under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 4-carboxy-N-methoxy-N,3,5-trimethyl-1H-pyrrole-2-carboxamide.
Reduction: Formation of 4-hydroxymethyl-N-methoxy-N,3,5-trimethyl-1H-pyrrole-2-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Formyl-N-methoxy-N,3,5-trimethyl-1H-pyrrole-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Formyl-N-methoxy-N,3,5-trimethyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, including enzyme inhibition and receptor binding. The methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.
Comparison with Similar Compounds
4-Formyl-N-methoxy-N,3,5-trimethyl-1H-pyrrole-2-carboxamide: shares structural similarities with other pyrrole derivatives, such as:
Uniqueness:
- The presence of the formyl group and the specific substitution pattern on the pyrrole ring make this compound unique. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
920286-79-9 |
|---|---|
Molecular Formula |
C10H14N2O3 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
4-formyl-N-methoxy-N,3,5-trimethyl-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C10H14N2O3/c1-6-8(5-13)7(2)11-9(6)10(14)12(3)15-4/h5,11H,1-4H3 |
InChI Key |
QQJABHKGQUVLHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC(=C1C=O)C)C(=O)N(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


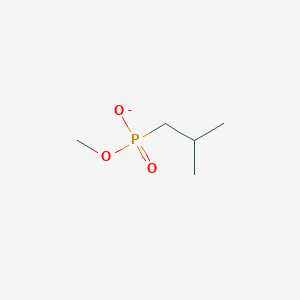
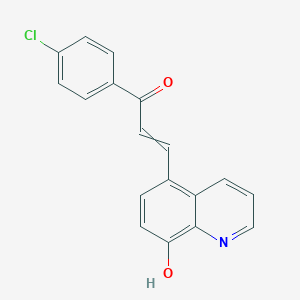
![N-[(2,6-Dimethylpiperidin-1-yl)acetyl]-L-alanine](/img/structure/B14195768.png)
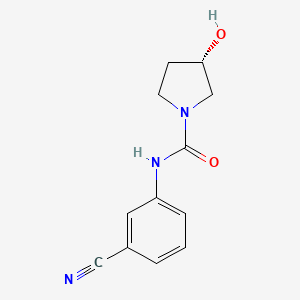
![(3S)-3-Hydroxy-4-[(2,4,6-trimethylphenyl)methoxy]butanenitrile](/img/structure/B14195773.png)
![N-Cyclohexyl-4-[(2-methoxyethoxy)methyl]cyclohexan-1-amine](/img/structure/B14195783.png)
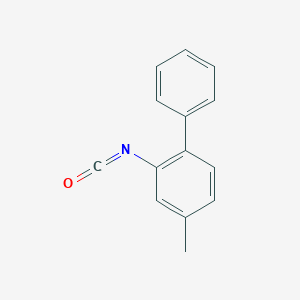
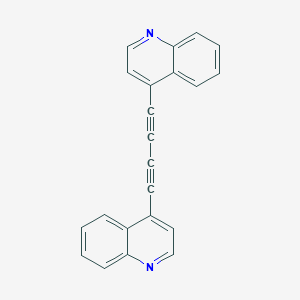
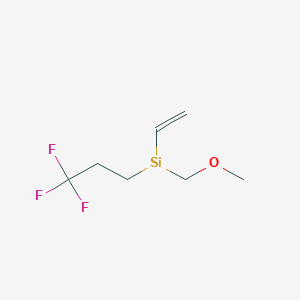
![Naphtho[2,1-b]furan-2-acetamide, 1,2-dihydro-2-phenyl-](/img/structure/B14195815.png)
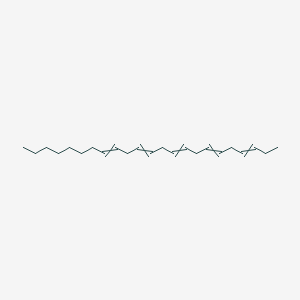
![6-(4-Ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14195823.png)
![4,4'-{[4-(2-Bromoethoxy)phenyl]azanediyl}dibenzaldehyde](/img/structure/B14195835.png)

